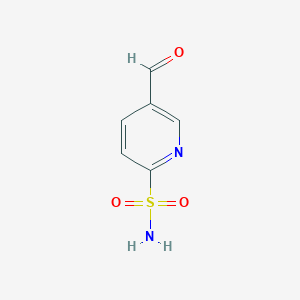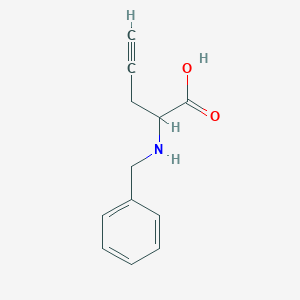![molecular formula C11H9NO3 B13030524 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid: is a heterocyclic compound with the chemical formula C8H6N2O2. It belongs to the class of pyrrolopyridine carboxylic acids . This compound features a fused pyridine and furan ring system, which contributes to its unique properties.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the construction of the pyrrolopyridine ring system. While specific methods may vary, a common approach includes cyclization reactions using appropriate precursors. For example, a key step might be the intramolecular cyclization of a suitable precursor to form the fused ring system.
Reaction Conditions:: The reaction conditions depend on the specific synthetic pathway chosen. typical conditions involve the use of appropriate catalysts, solvents, and temperature control.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited
Analyse Chemischer Reaktionen
Reactivity:: 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the functional groups within the molecule.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the ring system.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can be employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can participate in substitution reactions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present on the compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its derivatives as potential drug candidates due to its unique ring system.
Biological Studies: It may serve as a probe to investigate biological pathways.
Materials Science: Its structural features could be useful in designing functional materials.
Wirkmechanismus
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, 2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid stands out due to its fused pyridine-furan ring system. Similar compounds include other pyrrolopyridine derivatives, but each has distinct properties.
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c13-11(14)8-4-3-7-5-9(6-1-2-6)15-10(7)12-8/h3-6H,1-2H2,(H,13,14) |
InChI-Schlüssel |
IBYKAEWXUAFMGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC3=C(O2)N=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)



![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)



![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)
